2-Trifluoromethanesulfonylethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O4S2/c4-13(10,11)2-1-12(8,9)3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYGMSFYPJQLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of sulfonyl chlorides like 2-Trifluoromethanesulfonylethane-1-sulfonyl chloride typically involves:
- Introduction of sulfonyl groups (-SO2-) onto an organic substrate.
- Conversion of sulfonic acid or sulfonate precursors into sulfonyl chlorides (-SO2Cl).
- Use of chlorosulfonation reagents such as sulfuryl chloride (SO2Cl2), chlorosulfonic acid (ClSO3H), or combinations thereof.
- Control of temperature and solvent to optimize yield and purity.
Preparation Methods Overview
Chlorosulfonation Using Mixed Reagents (ClSO3H / SO2Cl2)
A highly effective method involves using a mixture of chlorosulfonic acid and sulfuryl chloride as chlorosulfonation agents. This approach allows either direct sulfonyl chloride group addition onto an aromatic or aliphatic substrate or conversion of existing sulfonic acid groups (-SO3H) into sulfonyl chlorides (-SO2Cl).
- Reaction conditions: Typically carried out at low to moderate temperatures (0–45 °C).
- Process: The substrate (e.g., an aromatic or aliphatic sulfonic acid derivative) is reacted with a mixture of ClSO3H and SO2Cl2 under stirring.
- Advantages: High product purity, yields over 90%, simpler operation, and reduced environmental impact due to lower organic waste in effluents.
- Example: Conversion of sulfonic acid groups on substrates such as 4-dimethoxybenzene or naphthalene derivatives to corresponding sulfonyl chlorides using this reagent system.
Sulfonyl Chloride Formation via Diazonium Salt Intermediates
An alternative synthetic route involves diazotization followed by copper(I)-catalyzed chlorosulfonation:
- Step 1: Formation of diazonium salts by reaction of aromatic amines with sodium nitrite in acidic aqueous media at low temperature (< 0 °C).
- Step 2: Reaction of the diazonium salt with copper(I) chloride in liquid sulfur dioxide, hydrochloric acid, and acetic acid mixture at 0 °C, resulting in sulfonyl chloride formation.
- Workup: Extraction with toluene, washing, drying, and purification by recrystallization.
- Yield: High yields (~86%) and product stability under inert atmosphere at low temperature.
Use of Sulfuryl Chloride (SO2Cl2) Alone
Sulfuryl chloride can be used as a chlorinating agent to convert sulfonic acids or sulfonate salts into sulfonyl chlorides. The reaction is typically conducted under controlled temperature with or without solvents.
- Reaction parameters: Temperature control (often 0–10 °C), reaction time 3–4 hours.
- Solvents: Dichloromethane or other inert solvents may be used to dissolve substrates.
- Workup: Quenching with ice water, phase separation, solvent removal by distillation.
- Product: Sulfonyl chloride isolated as a solid after drying.
Detailed Reaction Conditions and Yields
| Preparation Method | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mixed ClSO3H / SO2Cl2 chlorosulfonation | ClSO3H / SO2Cl2 (weight ratio 20–30 : 6–10) | 0–45 | 3–4 hours | >90 | High purity, environmentally favorable |
| Diazonium salt route with Cu(I) chloride | NaNO2, CuCl, SO2 (liquid), HCl, AcOH, toluene | 0 to –5 | 1 hour + 1 hr | 86 | Requires low temp, inert atmosphere storage needed |
| Sulfuryl chloride (SO2Cl2) chlorination | SO2Cl2, dichloromethane solvent | 0–10 | 3 hours | Not specified | Solvent removal by distillation, solid product |
Research Findings and Notes
- The mixed chlorosulfonation reagent system (ClSO3H/SO2Cl2) offers superior yields and product purity compared to traditional methods using phosphorus pentachloride (PCl5) or chlorosulfonic acid alone, which suffer from lower yields (50–70%) and environmental issues.
- The diazonium salt method is useful for substrates bearing amino groups convertible to sulfonyl chlorides but involves handling hazardous intermediates and requires stringent temperature control.
- Purification often involves recrystallization from solvent mixtures such as hexanes and tetrahydrofuran, or washing with cold diethyl ether to remove impurities.
- Storage of sulfonyl chlorides under inert atmosphere and low temperature (-20 °C) is recommended to prevent decomposition.
- The use of solvents like dichloromethane facilitates reaction control and product isolation but requires careful solvent removal and waste management.
Summary Table of Preparation Methods
| Aspect | Mixed ClSO3H/SO2Cl2 Method | Diazonium Salt Method | SO2Cl2 Chlorination Method |
|---|---|---|---|
| Starting Material | Aromatic/aliphatic sulfonic acids | Aromatic amines | Sulfonic acids or salts |
| Key Reagents | Chlorosulfonic acid, sulfuryl chloride | Sodium nitrite, CuCl, SO2 | Sulfuryl chloride |
| Temperature Range | 0–45 °C | –5 to 0 °C | 0–10 °C |
| Reaction Time | 3–4 hours | ~2 hours | ~3 hours |
| Yield | >90% | 86% | Not specified |
| Product Purity | High | High | Moderate to high |
| Environmental Impact | Low organic waste | Moderate | Depends on solvent use |
| Operational Complexity | Moderate | High (diazonium handling) | Low to moderate |
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfonylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and sulfinic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-Trifluoromethanesulfonylethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfonylethane-1-sulfonyl chloride involves its high reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilic character, making it a potent reagent for various chemical transformations. The compound can form stable intermediates with nucleophiles, leading to the formation of sulfonamide and sulfonic acid derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 2-trifluoromethanesulfonylethane-1-sulfonyl chloride, we compare it with structurally and functionally related sulfonyl chlorides:
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : CClF₃O₂S
- Molecular Weight : 168.52 g/mol
- Boiling Point : 29–32°C
- Density : 1.583 g/mL
- Reactivity : Highly volatile and reactive, often used as a triflating agent in organic synthesis.
- Applications : Key in forming triflates for catalysis and polymer chemistry.
- Key Difference : Lacks the ethanesulfonyl chloride moiety, resulting in lower molecular weight and boiling point compared to the target compound. Its volatility necessitates stricter handling precautions .
[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-yl]methanesulfonyl Chloride
- Molecular Formula: C₆H₅ClF₃NO₂S₂
- Molecular Weight : ~304.7 g/mol (estimated)
- Applications : Likely used in agrochemical or pharmaceutical research due to the thiazole ring’s prevalence in bioactive molecules.
- Key Difference : The thiazole ring introduces nitrogen and sulfur heteroatoms, altering electronic properties and solubility compared to the aliphatic backbone of the target compound .
Methanesulfonyl Chloride (CH₃SO₂Cl)
- Molecular Formula : CH₃ClO₂S
- Molecular Weight : 114.56 g/mol
- Boiling Point : 161°C
- Reactivity : Simpler structure with a single sulfonyl group; less steric hindrance.
- Applications : Common in sulfonation reactions and peptide synthesis.
- Key Difference : Absence of fluorine atoms reduces electronegativity and thermal stability compared to fluorinated analogs like the target compound .
Table 1: Comparative Analysis of Sulfonyl Chlorides
| Property | This compound | Trifluoromethanesulfonyl Chloride | [2-Methyl-4-(Trifluoromethyl)Thiazolyl]methanesulfonyl Chloride | Methanesulfonyl Chloride |
|---|---|---|---|---|
| Molecular Formula | C₃H₄ClF₃O₄S₂ | CClF₃O₂S | C₆H₅ClF₃NO₂S₂ | CH₃ClO₂S |
| Molecular Weight (g/mol) | 260.64 | 168.52 | ~304.7 | 114.56 |
| Boiling Point (°C) | 313.8 ± 42.0 | 29–32 | Not reported | 161 |
| Density (g/cm³) | 1.8 ± 0.1 | 1.583 | Not reported | 1.480 |
| Key Functional Groups | Dual sulfonyl (CF₃SO₂, ClSO₂C₂H₄) | Single CF₃SO₂ | Thiazole ring + sulfonyl | Single CH₃SO₂ |
| Applications | Drug impurity standards, biopharmaceuticals | Triflating agent, catalysis | Agrochemicals, pharmaceuticals | Peptide synthesis |
Research Findings and Trends
- Reactivity : The dual sulfonyl groups in this compound enable sequential functionalization, a feature absent in simpler analogs like trifluoromethanesulfonyl chloride .
- Stability : Higher boiling point and density compared to trifluoromethanesulfonyl chloride suggest enhanced thermal stability, advantageous for high-temperature reactions .
- Safety : All sulfonyl chlorides require stringent safety protocols (e.g., gloves, ventilation), but the target compound’s lower vapor pressure reduces inhalation risks relative to more volatile analogs .
Biological Activity
2-Trifluoromethanesulfonylethane-1-sulfonyl chloride (CAS No. 1803584-10-2) is a sulfonyl chloride compound known for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C3H2ClF3O2S2
- Molecular Weight : 240.13 g/mol
- Functional Groups : Sulfonyl chloride, trifluoromethyl group
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a reactive electrophile, which can interact with various biological macromolecules. These interactions can lead to significant biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Cytotoxicity : Studies indicate that it exhibits cytotoxic effects on certain cancer cell lines.
- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity.
The mechanism of action for this compound involves:
- Electrophilic Attack : The sulfonyl chloride group can react with nucleophiles in proteins, leading to covalent modifications that alter protein function.
- Inhibition of Enzymatic Activity : By modifying active site residues in enzymes, the compound can inhibit their activity, affecting metabolic processes.
- Cellular Uptake and Distribution : The lipophilic nature of the compound allows it to diffuse across cell membranes, facilitating its interaction with intracellular targets.
Cytotoxicity in Cancer Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of CDK2 |
| HCT116 (Colon) | 8.3 | Induction of apoptosis |
| HepG2 (Liver) | 15.0 | Disruption of mitochondrial function |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with varying mechanisms contributing to its effects.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-trifluoromethanesulfonylethane-1-sulfonyl chloride, and how can by-product formation be minimized?
- Methodological Answer : The compound can be synthesized via halogen-exchange reactions, similar to dichlorofluoromethanesulfenyl chloride production, where trichloromethanesulfenyl chloride reacts with hydrogen fluoride . Optimize reaction conditions by using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize HCl by-products, as demonstrated in analogous sulfonyl chloride syntheses. Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and adjust stoichiometry to minimize side products . Purify the final product using column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm the presence of the trifluoromethyl group and sulfonyl chloride functionality. Infrared (IR) spectroscopy can validate sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹. Elemental analysis ensures stoichiometric consistency. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation, as used in related phosphazene sulfonate systems .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for analogous sulfonyl chlorides (e.g., p-toluenesulfonyl chloride): use fume hoods, nitrile gloves, and chemical-resistant aprons. Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with water for 15+ minutes .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
- Methodological Answer : Conduct comparative kinetic studies using non-fluorinated analogs (e.g., ethanesulfonyl chloride) to assess reaction rates with nucleophiles like amines or alcohols. Use density functional theory (DFT) calculations to map electron density distribution and identify activation barriers. The trifluoromethyl group likely enhances electrophilicity at the sulfur center, accelerating reactions but potentially increasing susceptibility to hydrolysis—monitor via pH-dependent stability assays .
Q. What are the stability profiles of this compound under varying temperatures and humidity levels?
- Methodological Answer : Design accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under controlled humidity (0%, 50%, 90%). Analyze degradation products using high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS). Compare results to trichloromethanesulfonyl chloride, which hydrolyzes to sulfonic acids in humid conditions .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or polymer matrices?
- Methodological Answer : Use molecular dynamics (MD) simulations to study interactions with polymers (e.g., polyvinylidene fluoride) or catalytic metal centers. Parameterize force fields using experimental data from X-ray crystallography or NMR. Validate predictions by synthesizing model complexes (e.g., palladium catalysts) and comparing catalytic efficiency in cross-coupling reactions .
Addressing Data Contradictions
Q. How to resolve discrepancies in reported yields for reactions involving this compound?
- Methodological Answer : Systematically test variables such as solvent polarity (THF vs. dichloromethane), base strength (Et₃N vs. pyridine), and reaction time. Use design-of-experiments (DoE) software to identify critical factors. For example, extended reaction times (e.g., 3 days vs. 24 hours) in THF may improve yields by ensuring complete conversion, as observed in dispirophosphazene syntheses .
Q. Why do some studies report conflicting stability outcomes for sulfonyl chlorides with fluorinated groups?
- Methodological Answer : Differences may arise from trace moisture in solvents or impurities in starting materials. Implement rigorous drying protocols (e.g., molecular sieves for solvents, Schlenk techniques for air-sensitive steps). Compare hydrolysis rates using Karl Fischer titration to quantify residual water in reaction systems .
Methodological Tables
Table 1 : Key Analytical Parameters for Characterization
Table 2 : Stability Study Design
| Condition | Temperature (°C) | Humidity (%) | Duration (Days) | Analysis Method |
|---|---|---|---|---|
| Accelerated | 40 | 90 | 7, 14, 28 | HPLC-MS |
| Long-term | 25 | 50 | 90, 180 | NMR |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
